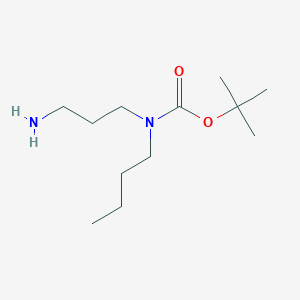
Tert-butyl 3-aminopropyl(butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-aminopropyl(butylcarbamate) is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its role in the synthesis of various organic compounds and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminopropyl(butylcarbamate) typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to an ice bath temperature, and the reagents are added slowly to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminopropyl(butylcarbamate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-aminopropyl(butylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminopropyl(butylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in similar applications.
N-Boc-1,3-propanediamine: Another compound with similar chemical properties and uses.
Uniqueness
Tert-butyl 3-aminopropyl(butylcarbamate) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-butylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-5-6-9-14(10-7-8-13)11(15)16-12(2,3)4/h5-10,13H2,1-4H3 |
InChI Key |
NTOQTDPBGNSKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















